Boc-L-3-thienylalanine dcha

CAS No.: 331730-13-3

Cat. No.: VC8102034

Molecular Formula: C24H40N2O4S

Molecular Weight: 452.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331730-13-3 |

|---|---|

| Molecular Formula | C24H40N2O4S |

| Molecular Weight | 452.7 g/mol |

| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid |

| Standard InChI | InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1 |

| Standard InChI Key | FNTVEJPWKBETJW-FVGYRXGTSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Introduction

Chemical Structure and Properties

Molecular Composition

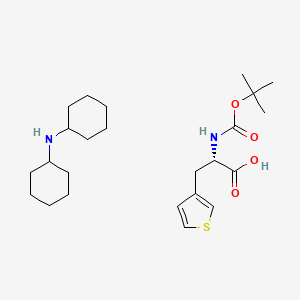

Boc-L-3-thienylalanine DCHA consists of:

-

Boc-protected alanine: The tert-butoxycarbonyl group protects the α-amino group, enabling selective deprotection during peptide synthesis .

-

Thiophene substituent: A 3-thienyl group (a thiophene ring attached to the β-carbon) introduces aromatic character and potential bioactivity .

-

Dicyclohexylamine (DCHA) counterion: Enhances solubility in organic solvents and stabilizes the compound during handling .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₄₀N₂O₄S (DCHA salt) | |

| Molecular Weight | 452.7 g/mol | |

| Boiling Point | 434.7 ± 40.0°C (predicted) | |

| Density | 1.2791 g/cm³ (estimated) | |

| Storage Temperature | 0–5°C |

Structural Variants and Synonyms

The compound is known by multiple names:

| Synonym | CAS Number |

|---|---|

| Boc-L-3-(3-Thienyl)-alanine DCHA | 83825-42-7 |

| N-tert-butoxycarbonyl-3-thienyl-L-alanine | 331730-13-3 |

| Boc-β-(3-thienyl)-Ala-OH DCHA | 7009103 (free acid) |

The molecular formula differs between the free acid (C₁₂H₁₇NO₄S, MW 271.33) and the DCHA salt (C₂₄H₄₀N₂O₄S) , reflecting the addition of two cyclohexyl groups from the DCHA counterion.

Synthesis and Preparation

General Synthetic Approach

The synthesis involves two primary steps:

-

Boc Protection: The α-amino group of L-3-thienylalanine is protected using di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions .

-

Salt Formation: The free acid reacts with dicyclohexylamine to form the DCHA salt, improving solubility and stability .

Table 2: Critical Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, dichloromethane | Protects amino group |

| Salt Formation | Dicyclohexylamine, THF | Enhances solubility and stability |

Applications in Research and Industry

Peptide Synthesis

Boc-L-3-thienylalanine DCHA serves as a building block in solid-phase peptide synthesis (SPPS). Its Boc group allows orthogonal protection strategies, enabling precise control during peptide chain elongation. The thiophene moiety enhances peptide stability and modulates interactions with biological targets (e.g., enzyme active sites or receptor pockets) .

Example:

In the synthesis of cyclic peptides, the thiophene group may act as a π-π stacking partner, stabilizing secondary structures .

Drug Development

The compound is pivotal in developing small-molecule therapeutics:

-

Target Binding: The thiophene ring improves binding affinity to receptors via hydrophobic interactions or aromatic stacking .

-

Prodrug Design: The Boc group can be cleaved under physiological conditions (e.g., via proteases), enabling targeted drug release .

Case Study:

Thiophene-containing peptides are explored as inhibitors of proteases linked to neurodegenerative diseases, such as Alzheimer’s .

Bioconjugation and Diagnostics

The free carboxyl group (after Boc deprotection) enables bioconjugation:

-

Antibody-Drug Conjugates (ADCs): The thiophene moiety may enhance conjugate stability or serve as a linker .

-

Biosensor Development: Thiophene’s aromaticity supports electron transfer in electrochemical biosensors .

Material Science

In polymer chemistry, the compound’s structure is leveraged for:

-

Conductive Polymers: Thiophene’s delocalized π-system contributes to electrical conductivity .

-

Self-Assembled Structures: Hydrophobic interactions between cyclohexyl groups may drive nanoscale organization .

| Hazard | Description | Source |

|---|---|---|

| Eye Irritation | May cause redness or tearing | |

| Skin Irritation | Potential for contact dermatitis | |

| Respiratory Irritation | Inhalation may trigger coughing |

Table 3: First Aid Measures

| Exposure Route | Response |

|---|---|

| Eyes | Flush with water for ≥15 minutes |

| Skin | Wash with soap and water; seek aid |

| Ingestion | Provide water; contact a physician |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume